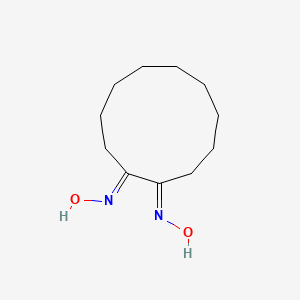
1,2-Cycloundecanedione dioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cycloundecanedione dioxime is an organic compound with the molecular formula C₁₁H₂₀N₂O₂ It is a cyclic diketone dioxime, which means it contains two oxime groups attached to a cycloundecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Cycloundecanedione dioxime can be synthesized through the oximination of 1,2-cycloundecanedione. The process involves the reaction of 1,2-cycloundecanedione with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an aqueous medium at low temperatures to ensure the stability of the oxime groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Cycloundecanedione dioxime undergoes various chemical reactions, including:
Oxidation: The oxime groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime groups can be reduced to amines.
Substitution: The oxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Substituted oxime derivatives.
Scientific Research Applications
1,2-Cycloundecanedione dioxime has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1,2-cycloundecanedione dioxime involves its ability to form stable complexes with metal ions. The oxime groups can coordinate with metal ions, leading to the formation of chelates. These chelates can exhibit various biological activities, including enzyme inhibition and antimicrobial properties. The molecular targets and pathways involved depend on the specific metal ion and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Cyclohexanedione dioxime
- 1,2-Cyclooctanedione dioxime
- 1,2-Cyclodecanedione dioxime
Uniqueness
1,2-Cycloundecanedione dioxime is unique due to its larger ring size compared to similar compounds. This larger ring size can influence its chemical reactivity and the stability of its metal complexes. Additionally, the physical properties such as solubility and melting point can vary with the ring size, making this compound distinct in its applications and behavior.
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
(NE)-N-[(2E)-2-hydroxyiminocycloundecylidene]hydroxylamine |
InChI |
InChI=1S/C11H20N2O2/c14-12-10-8-6-4-2-1-3-5-7-9-11(10)13-15/h14-15H,1-9H2/b12-10+,13-11+ |
InChI Key |
KAIGUKVIVGSZBF-DCIPZJNNSA-N |
Isomeric SMILES |
C1CCCC/C(=N\O)/C(=N/O)/CCCC1 |
Canonical SMILES |
C1CCCCC(=NO)C(=NO)CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


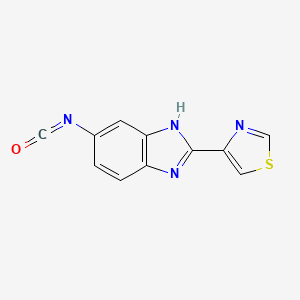
![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)
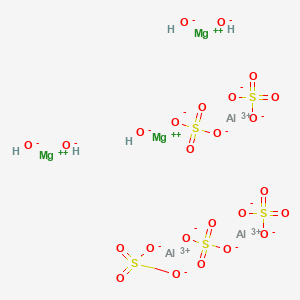

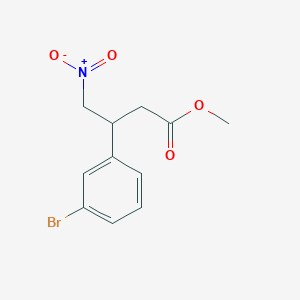
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)
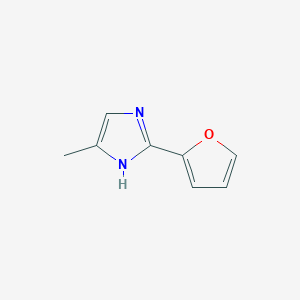
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
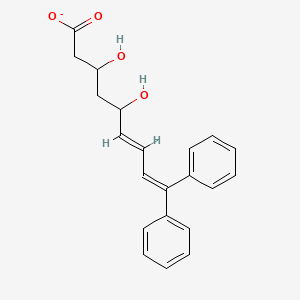
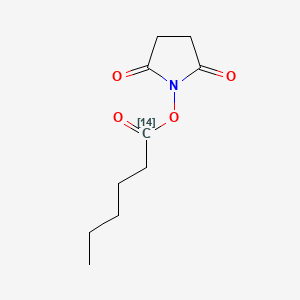
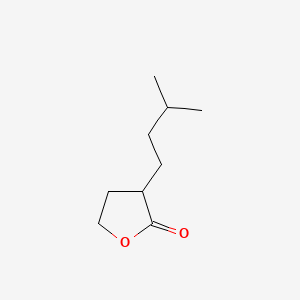
![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)

